molecular formula C9H13NO2 B154501 N-Boc-pyrrole CAS No. 5176-27-2

N-Boc-pyrrole

Cat. No.: B154501
CAS No.: 5176-27-2
M. Wt: 167.2 g/mol
InChI Key: IZPYBIJFRFWRPR-UHFFFAOYSA-N
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Description

N-Boc-pyrrole (tert-Butyl pyrrole-1-carboxylate, CAS 5176-27-2) is a fundamental protected pyrrole derivative serving as a versatile synthetic intermediate in organic chemistry and chemical manufacturing. Its core value lies in the tert-butoxycarbonyl (Boc) group attached to the pyrrole nitrogen, which enhances the stability of the electron-rich pyrrole ring and allows for precise regioselective functionalization in multi-step syntheses common in the fine chemical and pharmaceutical industries . A primary application is its use as a building block for the construction of complex heterocyclic compounds found in natural products and drug substances . The N-Boc protecting group endows the pyrrole ring with distinct reactivity, notably enabling highly regioselective acylation at the 2-position when using carboxylic acids activated by reagents like trifluoroacetic anhydride (TFAA) or trifluoromethanesulfonic anhydride (Tf2O) . This selectivity is a key advantage over other N-substituted pyrroles. Furthermore, this compound is a critical substrate in methodologies like partial reduction, which provides stereoselective routes to disubstituted pyrrolines—valuable intermediates in the synthesis of natural products such as the polyhydroxylated pyrrolizidine hyacinthacine A1 and omuralide . It is typically supplied as a liquid with a boiling point of 91-92°C at 20 mmHg and a density of 1.000 g/mL at 25°C . This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl pyrrole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-9(2,3)12-8(11)10-6-4-5-7-10/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZPYBIJFRFWRPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30349196
Record name N-Boc-pyrrole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5176-27-2
Record name N-Boc-pyrrole
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Record name N-Boc-pyrrole
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Preparation Methods

Table 1: Standard Reaction Parameters for this compound Synthesis

ParameterValue
Pyrrole (mmol)29.8
Boc₂O (mmol)44.7
TEA (mmol)44.7
SolventDCM (15 mL)
Temperature (°C)20
Time (h)2
Yield (%)94

Workup and Purification

The crude product is isolated via liquid-liquid extraction with DCM and water, followed by drying over magnesium sulfate. Concentration under reduced pressure yields pure this compound without requiring column chromatography. This simplicity enhances the method’s practicality for large-scale production.

Alternative Synthetic Approaches

O-Substituted Hydroxylamine Route

A 2023 study demonstrated the synthesis of N-alkoxycarbonyl pyrroles using O-substituted hydroxylamines, though this method faces limitations for N-Boc protection. While efficient for other protecting groups (e.g., N-Cbz), the steric bulk of the tert-butoxycarbonyl group complicates direct application. Researchers are exploring modified hydroxylamine derivatives to overcome this challenge.

Microwave-Assisted Synthesis

Preliminary investigations into microwave-assisted reactions have shown promise, reducing reaction times to under 30 minutes. However, yields remain comparable to traditional methods (90–92%), limiting industrial adoption.

Mechanistic Insights and Side Reactions

The reaction proceeds via nucleophilic acyl substitution (Fig. 1):

  • Deprotonation of pyrrole’s nitrogen by TEA.

  • Attack of the deprotonated nitrogen on Boc₂O’s electrophilic carbonyl carbon.

  • Elimination of tert-butoxide, forming the Boc-protected product.

Side reactions are rare due to pyrrole’s low basicity and the selectivity of Boc₂O for amines over other functional groups. However, overprotection (e.g., di-Boc formation) can occur if excess Boc₂O is used, necessitating precise stoichiometric control.

Characterization and Analytical Data

This compound is characterized by:

  • ¹H NMR (300 MHz, CDCl₃) : δ 7.26 (s, 2H), 7.24 (t, J = 2.4 Hz, 1H), 6.22 (t, J = 2.4 Hz, 1H), 1.60 (d, J = 11.7 Hz, 9H).

  • ESI-MS : [M + H]⁺ = 169.0, confirming the molecular weight (167.21 g/mol).

The downfield shift of the pyrrole protons (δ 6.22–7.26 ppm) reflects electron withdrawal by the Boc group, while the tert-butyl protons resonate as a singlet at δ 1.60 ppm.

Applications in Organic Synthesis

This compound serves as a precursor for:

  • C–H Borylation : The Boc group directs iridium-catalyzed borylation to the 3-position of pyrrole, enabling access to boronic ester derivatives for cross-coupling reactions.

  • Pharmaceutical Intermediates : Protected pyrroles are key in synthesizing antitumor agents (e.g., prodigiosin analogs) and kinase inhibitors.

Chemical Reactions Analysis

Types of Reactions

N-Boc-pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Diels-Alder Reaction: Typically involves the use of allene-1,3-dicarboxylates under controlled temperature conditions.

    Cyclopropanation: Utilizes methyl phenyldiazoacetate in the presence of a catalyst.

    C-H Borylation: Requires an iridium catalyst and appropriate ligands for the borylation process.

Major Products Formed

    Diels-Alder Reaction: Endo-adducts with specific stereochemistry.

    Cyclopropanation: Monocyclopropane and dicyclopropane derivatives.

    C-H Borylation: Biheterocyclic compounds.

Scientific Research Applications

Natural Product Synthesis

N-Boc-pyrrole is instrumental in synthesizing complex natural products. Its ability to undergo partial reduction allows for the formation of stereoselective disubstituted pyrrolines, which are crucial intermediates in the synthesis of various natural compounds.

  • Key Transformations : A notable methodology involves reductive aldol reactions on 2-substituted N-Boc pyrroles, yielding anti-aldol products with high selectivity. This approach was pivotal in the synthesis of omuralide, achieved in 13 steps with a 14% overall yield .
  • Stereochemical Control : The partial reduction of electron-deficient N-Boc pyrroles enables selective formation of either cis or trans 2,5-disubstituted pyrrolines. The trans isomer has been utilized in synthesizing polyhydroxylated pyrrolizidine natural products such as hyacinthacine A1 and 1-epiaustraline .

Diels-Alder Reactions

This compound plays a significant role in Diels-Alder cycloadditions, particularly with aryne intermediates. This reaction facilitates the synthesis of various bridged-ring amines.

  • Synthesis Efficiency : The cycloaddition of N-arylpyrroles with benzynes has been reported to yield bridge-ring amines in moderate to excellent yields (35–96%). The resulting products can be converted into N-phenylamine derivatives, which have potential applications in photosensitive dyes .

Synthesis of N-Alkoxycarbonyl Pyrroles

Recent studies have explored the preparation of N-alkoxycarbonyl pyrroles from O-substituted carbamates using this compound as a starting material.

  • Distinct Reactivity : This method allows for the introduction of various amine protecting groups on the pyrrole nitrogen, enhancing its synthetic utility. Notably, N-alkoxycarbonyl protection offers distinct reactivity compared to traditional sulfonyl protections .

Case Study 1: Synthesis of Omuralide

The synthesis of omuralide utilized this compound as a key intermediate. The process involved multiple transformations, including reductive aldol reactions that demonstrated high stereoselectivity and efficiency in forming complex structures from simpler precursors .

Case Study 2: Photosensitive Dyes

The Diels-Alder reaction involving this compound has led to the development of new materials for photosensitive applications. The conversion of bridge-ring amines into N-phenylamine derivatives showcases the potential for creating innovative dyes with tailored properties .

Summary and Future Directions

This compound's applications span various fields, highlighting its importance as a versatile building block in organic synthesis. Future research may focus on expanding its utility in asymmetric synthesis and exploring new reaction pathways that leverage its unique reactivity.

Application Area Details
Natural Product SynthesisKey intermediate for complex natural products; used in omuralide synthesis
Diels-Alder ReactionsEfficient synthesis of bridged-ring amines; potential for photosensitive dye production
Synthesis of N-Alkoxycarbonyl PyrrolesIntroduction of diverse protecting groups; enhanced reactivity compared to sulfonyl protections

Mechanism of Action

The mechanism of action of N-Boc-pyrrole largely

Biological Activity

N-Boc-pyrrole, a derivative of pyrrole with a tert-butyloxycarbonyl (Boc) protecting group, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides an overview of the synthesis, biological properties, and potential applications of this compound, supported by relevant case studies and research findings.

1. Synthesis of this compound

The synthesis of this compound is typically achieved through the cyclodehydration of (E)-γ-(tert-butoxycarbonylamino)-α,β-enals. This method allows for the introduction of the Boc group while maintaining the integrity of the pyrrole structure. The reaction conditions are crucial, as they influence the yield and purity of the product. A notable study reported that this compound can be synthesized in good yields and high purity, making it a suitable candidate for further functionalization and biological evaluation .

2.1 Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various pathogens. In a study evaluating a series of pyrrole derivatives, compounds including this compound showed promising inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis .

2.2 Anticancer Activity

Research has demonstrated that this compound derivatives possess anticancer properties. For instance, certain derivatives have been shown to inhibit the proliferation of cancer cell lines, including breast and colon cancer cells. The exact mechanism involves apoptosis induction and cell cycle arrest at the G1 phase. Molecular docking studies suggest that these compounds interact with key proteins involved in cancer cell survival pathways .

2.3 Enzyme Inhibition

This compound has also been investigated for its potential as an enzyme inhibitor. A study focused on tyrosinase inhibition revealed that specific pyrrole derivatives can act as effective inhibitors with IC50 values significantly lower than traditional inhibitors like kojic acid. This property is particularly valuable in cosmetic applications aimed at skin whitening and hyperpigmentation treatment .

3.1 Tyrosinase Inhibition Study

A recent study synthesized several pyrrole derivatives, including this compound, to evaluate their tyrosinase inhibitory activity. The most effective compound demonstrated an IC50 value of 0.97 μM, indicating its potential as a lead compound for developing new skin-lightening agents .

CompoundIC50 (μM)Comparison with Kojic Acid (IC50: 28.72 μM)
A120.9730 times stronger
Kojic Acid28.72-

3.2 Antimicrobial Efficacy Study

In another study assessing antimicrobial properties, this compound exhibited effective growth inhibition against various bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain tested .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus10
Escherichia coli25
Pseudomonas aeruginosa50

4. Conclusion

This compound represents a versatile compound with significant biological activity across various domains, including antimicrobial and anticancer properties. Its ability to inhibit key enzymes like tyrosinase positions it as a valuable candidate for therapeutic applications in dermatology and oncology.

Future research should focus on optimizing its synthesis for higher yields and exploring its mechanism of action in greater detail to fully harness its potential in drug development.

Comparison with Similar Compounds

Comparison with Similar Compounds

N-Boc-pyrrole is compared below with structurally related N-protected pyrroles and other heterocycles, focusing on synthesis, reactivity, and applications.

Reactivity in Cross-Coupling Reactions

Reaction Type This compound Performance Competing Compounds Yield/Selectivity
Suzuki Coupling Efficient with boronic acids (e.g., 11 → 12) N-Methylpyrrole: Lower reactivity 70–85%
Gold-Catalyzed Arylation High regioselectivity in C–H functionalization Anisole derivatives: Lower activity 90% (3aA)
Photoredox Allylation Moderate yield (MIDA boronate system) Unprotected phenol: Competing O-allylation 35–57%
  • Key Insight : this compound’s electron-withdrawing Boc group enhances electrophilicity, favoring nucleophilic attacks in gold-catalyzed cascades .

Cyclization and Intermediate Utility

  • This compound facilitates cyclizations via intermediates like allenyl-Boc-enamines, enabling efficient pyrrole ring formation under basic conditions (e.g., t-BuOK) .
  • N-Phenylpyrrole carboximides require multistep syntheses (e.g., silylation/desilylation) and show lower yields (23–46%) compared to Boc-protected analogs .

Scalability Challenges

  • Scaling this compound reactions (e.g., trifluoromethylation) from 18 g to 100 g reduces yields by 39% and increases reaction time (15 h → 62 h), highlighting light-intensity dependency .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-Boc-pyrrole, and what analytical methods confirm its purity?

  • Methodological Answer : this compound is typically synthesized via Boc protection of pyrrole using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP or triethylamine in anhydrous THF/DCM). The reaction is monitored by TLC, and purification is achieved via column chromatography. Purity is confirmed using 1H^1H/13C^{13}C NMR (to verify Boc group integration and absence of unreacted pyrrole), IR (to confirm carbamate C=O stretch at ~1680–1720 cm1^{-1}), and mass spectrometry (to match the molecular ion peak) .

Q. How does the Boc protecting group influence the reactivity of pyrrole in nucleophilic substitution reactions?

  • Methodological Answer : The Boc group sterically shields the pyrrole nitrogen, preventing undesired side reactions (e.g., oxidation or electrophilic over-substitution) while directing regioselectivity in aromatic substitutions. For example, in gold-catalyzed cyclopropanation, the Boc group stabilizes intermediates by preventing nitrogen coordination to the metal catalyst, ensuring selective C–H functionalization at the α-position .

Q. What are the optimal conditions for characterizing this compound derivatives using spectroscopic techniques?

  • Methodological Answer :

  • NMR : Use deuterated chloroform (CDCl3_3) to resolve splitting patterns; the Boc tert-butyl protons appear as a singlet at ~1.3 ppm.
  • IR : Focus on carbamate (C=O) and pyrrole ring vibrations.
  • X-ray crystallography : For advanced structural confirmation, as demonstrated in studies analyzing steric shielding effects of the Boc group .

Advanced Research Questions

Q. How can competing reaction pathways in this compound-mediated carbazole syntheses be resolved through experimental design?

  • Methodological Answer : Competitive nucleophilic attack (e.g., between this compound and anisole derivatives) can be studied via kinetic experiments under controlled conditions (e.g., varying catalyst loading, temperature, or molar ratios). For example, using BrettPhosAu(MeCN)SbF6_6 (5 mol%) at 80°C in toluene, researchers observed that the Boc group enhances first arylaton efficiency, while electron-donating groups on competing substrates influence second arylaton selectivity. Quenching reactions at partial conversion and analyzing intermediates via LC-MS or 1H^1H NMR helps identify pathway dominance .

Q. What strategies are effective in achieving high enantioselectivity in cyclopropanation reactions using this compound as a substrate?

  • Methodological Answer : Enantioselective Cu(I)-catalyzed cyclopropanation (e.g., with tert-butyl diazoacetate) requires chiral ligands (e.g., bisoxazolines) to induce asymmetry. Key parameters include:

  • Catalyst system : Cu(I)/ligand ratio (e.g., 10 mol% catalyst).
  • Solvent : Non-polar solvents (e.g., dichloroethane) to enhance stereocontrol.
  • Scale-up : Demonstrated success at 150 mmol scale with >90% yield and 95% ee by optimizing mixing efficiency and reaction time (24–48 hr) .

Q. How can steric effects of the Boc group be quantified and managed in multi-step synthetic pathways?

  • Methodological Answer : Steric parameters (e.g., A-value, % buried volume) are calculated via computational tools (DFT) or crystallographic data. For example, X-ray structures show that the Boc group’s tert-butyl moiety creates a 3.1 Å steric shield around the pyrrole ring, hindering bulky electrophiles. In catalysis, this necessitates using smaller ligands (e.g., BrettPhosAu vs. larger NHC ligands) to avoid steric clashes .

Q. What experimental approaches resolve contradictions in reported catalytic efficiencies for this compound transformations?

  • Methodological Answer : Discrepancies in yield or selectivity (e.g., 67% vs. 82% in pyrrolocarbazole formation) often arise from subtle differences in substrate pre-activation or catalyst handling. Reproducing studies under inert atmospheres (argon/glovebox) and standardizing catalyst pre-treatment (e.g., drying Au catalysts at 60°C) reduces variability. Cross-referencing reaction matrices (e.g., Table 17 in cyclopropanation studies) helps identify critical variables .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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